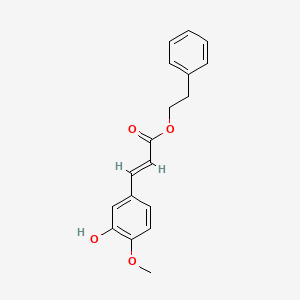

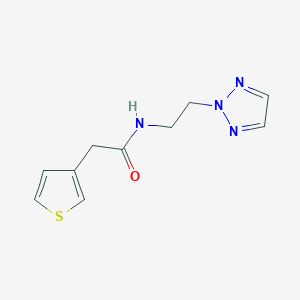

![molecular formula C17H18FNO3S B2835687 (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide CAS No. 1211861-06-1](/img/structure/B2835687.png)

(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed molecular structure analysis .科学的研究の応用

Anticancer Applications

A series of novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity, showing potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Some compounds dramatically reduced tumor size in nude mice xenograft assays, indicating their in vivo potential as anticancer agents. Mechanistic studies suggest that these compounds disrupt microtubule formation and arrest cells in the mitotic phase by inhibiting tubulin polymerization, circumventing drug resistance mediated by P-glycoprotein (M. Reddy et al., 2013).

Enzyme Inhibition for Anticancer Therapy

Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme with significant roles in various physiological processes. Specific sulfonamide compounds showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in further anti-tumor activity studies (H. Gul et al., 2016).

Synthesis and Chemical Applications

The synthesis of E-aryl ethenesulfonamides has been explored through a straightforward, one-pot procedure from 1-hydroxy-1-arylalkanes. This method provides an attractive approach for the preparation of compounds widely employed in chemical and pharmaceutical fields, showcasing the versatility of sulfonamide derivatives in synthesis and drug development (A. Aramini et al., 2003).

Selective Enzyme Inhibition

Other studies focused on the synthesis of derivatives acting as selective cyclooxygenase-2 (COX-2) inhibitors, where the introduction of a fluorine atom notably increased selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. These compounds, such as JTE-522, are in clinical trials for treating conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

特性

IUPAC Name |

(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c18-16-9-4-5-10-17(16)22-13-6-12-19-23(20,21)14-11-15-7-2-1-3-8-15/h1-5,7-11,14,19H,6,12-13H2/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLAERAQPQDJPA-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCOC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCOC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-fluorophenoxy)propyl]-2-phenylethene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835608.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide](/img/structure/B2835610.png)

![3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2835615.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B2835618.png)

![8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2835621.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2835624.png)